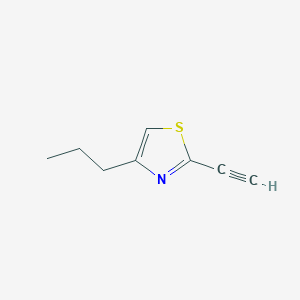

2-Ethynyl-4-propyl-1,3-thiazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H9NS |

|---|---|

Molecular Weight |

151.23 g/mol |

IUPAC Name |

2-ethynyl-4-propyl-1,3-thiazole |

InChI |

InChI=1S/C8H9NS/c1-3-5-7-6-10-8(4-2)9-7/h2,6H,3,5H2,1H3 |

InChI Key |

QFJFTDTXFCZISP-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CSC(=N1)C#C |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 2 Ethynyl 4 Propyl 1,3 Thiazole

Reactivity of the Ethynyl (B1212043) Group

The carbon-carbon triple bond of the ethynyl group is a region of high electron density, making it susceptible to a variety of addition and transformation reactions. This functionality is a cornerstone of its synthetic utility, enabling the construction of more complex molecular scaffolds.

Oxidation Reactions and Product Characterization

The ethynyl group of 2-ethynyl-4-propyl-1,3-thiazole can undergo oxidation under various conditions, leading to the formation of different products depending on the oxidant used. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can lead to the cleavage of the triple bond. organic-chemistry.org In a typical reaction, treatment of an alkyne with KMnO₄ under neutral or slightly alkaline conditions can yield a diketone, which may be further cleaved upon prolonged reaction or harsher conditions. For this compound, this would theoretically yield 4-propyl-1,3-thiazole-2-carboxylic acid and ultimately formic acid or carbon dioxide.

Milder oxidation, for instance with reagents like meta-chloroperoxybenzoic acid (m-CPBA), can lead to the formation of an oxirene (B85696) intermediate, which is generally unstable and can rearrange to form α,β-unsaturated carbonyl compounds. mdpi.com However, specific product characterization for the oxidation of this compound is not extensively documented in publicly available literature, and the outcomes are largely inferred from the known reactivity of similar 2-alkynylthiazole systems.

| Oxidizing Agent | Potential Product(s) | Reaction Conditions |

| Potassium Permanganate (KMnO₄) | 4-propyl-1,3-thiazole-2-carboxylic acid, Diketone intermediate | Neutral or alkaline, aqueous solution |

| m-Chloroperoxybenzoic Acid (m-CPBA) | α,β-unsaturated carbonyl compounds (via oxirene) | Aprotic solvent (e.g., dichloromethane) |

Table 1: Potential Oxidation Reactions of the Ethynyl Group

Cycloaddition Reactions (e.g., Click Chemistry)

The terminal alkyne functionality of this compound makes it an excellent substrate for cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.gov This reaction provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.gov The reaction involves the coupling of the terminal alkyne with an organic azide (B81097) in the presence of a copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate. researchgate.net

This pathway allows for the straightforward linkage of the this compound moiety to a wide variety of other molecules, provided they bear an azide group. The resulting triazole-thiazole hybrid structures are of significant interest in medicinal chemistry and materials science.

| Azide Reactant | Catalyst System | Product Type |

| Benzyl (B1604629) azide | CuSO₄·5H₂O, Sodium Ascorbate | 2-(1-benzyl-1H-1,2,3-triazol-4-yl)-4-propyl-1,3-thiazole |

| Azido-sugars | CuI, DIPEA | Thiazole-glycoconjugate via a triazole linker |

Table 2: Representative Click Chemistry Reactions

Hydrogenation and Reduction Pathways

The ethynyl group can be fully or partially reduced to afford the corresponding alkene or alkane. Catalytic hydrogenation over a palladium on carbon (Pd/C) catalyst with hydrogen gas will typically lead to the complete reduction of the triple bond to an ethyl group, yielding 2-ethyl-4-propyl-1,3-thiazole. mdpi.comorganic-chemistry.org

For a partial and stereoselective reduction to the cis-alkene (2-(vinyl)-4-propyl-1,3-thiazole), a poisoned catalyst such as Lindlar's catalyst (Pd/CaCO₃ treated with lead acetate (B1210297) and quinoline) is employed. nih.govmasterorganicchemistry.com This catalyst is less reactive and allows for the hydrogenation to be stopped at the alkene stage.

Alternatively, chemical reduction using hydride reagents can also be employed. While strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the triple bond, milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce isolated carbon-carbon triple bonds. organic-chemistry.orgnih.gov

| Reagent/Catalyst | Product | Selectivity |

| H₂, Pd/C | 2-ethyl-4-propyl-1,3-thiazole | Full reduction |

| H₂, Lindlar's Catalyst | (Z)-2-(ethenyl)-4-propyl-1,3-thiazole | cis-Alkene |

| LiAlH₄ | 2-ethyl-4-propyl-1,3-thiazole | Full reduction |

Table 3: Hydrogenation and Reduction of the Ethynyl Group

Halogenation and Hydrohalogenation

The ethynyl group readily undergoes halogenation and hydrohalogenation. The addition of halogens such as bromine (Br₂) or chlorine (Cl₂) across the triple bond can lead to the formation of di- or tetra-halogenated products depending on the stoichiometry. For instance, the reaction with one equivalent of Br₂ would yield (E/Z)-2-(1,2-dibromoethenyl)-4-propyl-1,3-thiazole.

Hydrohalogenation, the addition of hydrogen halides like hydrogen chloride (HCl) or hydrogen bromide (HBr), follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already has more hydrogen atoms. acs.orgresearchgate.net In the case of this compound, the initial addition of HBr would yield 2-(2-bromoethenyl)-4-propyl-1,3-thiazole. A second addition would lead to the geminal dihalide, 2-(2,2-dibromoethyl)-4-propyl-1,3-thiazole.

Reactivity of the 1,3-Thiazole Ring System

The 1,3-thiazole ring is an aromatic heterocycle, and its reactivity is influenced by the presence of the nitrogen and sulfur atoms, as well as the substituents on the ring. The ring is generally considered to be electron-rich and can undergo electrophilic substitution reactions.

Electrophilic Substitution Reactions

The position of electrophilic attack on the thiazole (B1198619) ring is directed by the existing substituents. The 4-propyl group is an electron-donating group, which activates the ring towards electrophilic substitution, primarily at the C5 position. The 2-ethynyl group, being electron-withdrawing, would deactivate the ring, but its influence is less pronounced than the activating effect of the alkyl group at the 4-position. Therefore, electrophilic substitution is expected to occur preferentially at the C5 position of this compound.

Common electrophilic substitution reactions include halogenation, nitration, and formylation. For example, bromination using a mild brominating agent like N-bromosuccinimide (NBS) would be expected to yield 2-ethynyl-5-bromo-4-propyl-1,3-thiazole. nih.govresearchgate.net Formylation, such as in the Vilsmeier-Haack reaction (using POCl₃ and DMF), would introduce a formyl group at the C5 position, yielding this compound-5-carbaldehyde. organic-chemistry.orgwikipedia.org

| Reaction | Electrophile/Reagent(s) | Expected Major Product |

| Bromination | N-Bromosuccinimide (NBS) | 2-ethynyl-5-bromo-4-propyl-1,3-thiazole |

| Formylation (Vilsmeier-Haack) | POCl₃, DMF | This compound-5-carbaldehyde |

| Nitration | HNO₃, H₂SO₄ | 2-ethynyl-5-nitro-4-propyl-1,3-thiazole |

Table 4: Electrophilic Substitution on the Thiazole Ring

Nucleophilic Substitution Reactions

The electron-deficient nature of the thiazole ring, particularly at the C2 position, and the presence of the electron-withdrawing ethynyl group, make this compound susceptible to nucleophilic attack. While direct nucleophilic substitution on the thiazole ring at a hydrogen-substituted carbon is uncommon, the reactivity of the ethynyl group and the potential for activation of the thiazole ring provide pathways for such transformations.

The terminal alkyne presents a primary site for nucleophilic addition reactions. Under basic conditions or in the presence of a suitable transition metal catalyst, a variety of nucleophiles can add across the carbon-carbon triple bond. This can lead to the formation of vinylthiazole derivatives, which are valuable intermediates for further functionalization.

Stereoselective conjugate additions of alcohols, amines, and thiols to C(2)-alkynyl oxazoles have been reported, providing a strong precedent for similar reactivity with this compound. rsc.org These reactions typically proceed via a Michael-type addition, where the nucleophile attacks the β-carbon of the ethynyl group. The stereoselectivity of the addition is often influenced by the reaction conditions and the nature of the nucleophile and catalyst used.

Furthermore, the ethynyl group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with azides to form triazoles. wikipedia.orgnih.govnih.gov This "click chemistry" approach is highly efficient and regioselective, particularly when catalyzed by copper(I), yielding 1,4-disubstituted triazoles. wikipedia.org

Table 1: Examples of Nucleophilic Additions to 2-Alkynyl-1,3-Thiazole Analogs

| Nucleophile | Reagent/Catalyst | Product Type | Reference |

| Thiol | Base (e.g., NaH) | (Z)-2-(2-(Alkylthio)vinyl)thiazole | rsc.org |

| Amine | Base or Lewis Acid | (E/Z)-2-(2-Aminovinyl)thiazole | rsc.org |

| Alcohol | Base or Lewis Acid | (E/Z)-2-(2-Alkoxyvinyl)thiazole | rsc.org |

| Azide | Cu(I) catalyst | 2-(1,2,3-Triazol-4-yl)thiazole | wikipedia.orgnih.govnih.gov |

Ring-Opening and Ring-Closing Metathesis

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of cyclic structures. For this compound to directly participate in a classical RCM reaction, it would need to be derivatized to contain a second olefinic or acetylenic group. A more direct application involves enyne metathesis, a reaction that involves an alkene and an alkyne.

If this compound is functionalized with an olefinic chain, for instance at the thiazole nitrogen or on the propyl group, intramolecular enyne metathesis can be employed to construct a new ring fused to the thiazole core. The type of catalyst, typically a ruthenium-based complex such as a Grubbs or Hoveyda-Grubbs catalyst, plays a crucial role in the efficiency and stereochemical outcome of the reaction.

While no direct examples of ring-opening metathesis of a ring system containing this compound are available, it is conceivable that if this moiety were incorporated into a strained cyclic system, ring-opening metathesis polymerization (ROMP) could be initiated at a suitable double bond within the ring, leading to polymers with pendant thiazole units.

Table 2: Potential Enyne Metathesis Substrates Derived from this compound

| Substrate | Catalyst | Potential Product |

| N-allyl-2-ethynyl-4-propyl-1,3-thiazolium salt | Grubbs Catalyst | Fused dihydropyrido[3,2-d]thiazolium salt |

| 2-Ethynyl-4-(pent-4-en-1-yl)-1,3-thiazole | Hoveyda-Grubbs Catalyst | Fused cyclopenteno[c]thiazole derivative |

Derivatization and Functionalization Strategies

The structural features of this compound offer multiple avenues for derivatization, allowing for the systematic modification of its physical, chemical, and biological properties.

Modification at the Thiazole Nitrogen

The nitrogen atom of the thiazole ring is a nucleophilic center and can be readily alkylated to form thiazolium salts. Treatment of this compound with an alkyl halide, such as methyl iodide or benzyl bromide, would lead to the corresponding N-alkyl-2-ethynyl-4-propyl-1,3-thiazolium halide. These thiazolium salts are precursors to N-heterocyclic carbenes (NHCs), which have widespread applications as ligands in organometallic catalysis. The formation of the thiazolium salt also activates the C2-proton, making it more acidic and susceptible to deprotonation.

Functionalization of the Propyl Chain

The propyl group at the C4 position of the thiazole ring, while generally less reactive than the ethynyl group or the thiazole nitrogen, can be functionalized through free-radical halogenation at the benzylic-like position (the carbon adjacent to the thiazole ring). This would introduce a handle for further synthetic transformations, such as nucleophilic substitution or elimination reactions to introduce unsaturation. The specific conditions for such a reaction would need to be carefully controlled to avoid undesired reactions at other sites of the molecule.

Multi-Component Reactions for Complex Thiazole Architectures

Multi-component reactions (MCRs) provide an efficient strategy for the construction of complex molecular scaffolds in a single step. While this compound itself would be a product of a thiazole synthesis MCR, its functional groups can participate in subsequent MCRs.

For instance, the ethynyl group is a key reactant in the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prime example of a click reaction that can be considered a type of MCR. wikipedia.orgnih.govnih.gov This reaction allows for the straightforward linkage of the thiazole to a wide variety of molecular fragments bearing an azide group.

Furthermore, if the ethynyl group were to be converted to an aldehyde (e.g., through hydration), the resulting thiazole-2-carbaldehyde could serve as a carbonyl component in classic MCRs like the Ugi or Passerini reactions. organic-chemistry.orgthieme-connect.comorganic-chemistry.orgwikipedia.orgwikipedia.orgorganic-chemistry.org The Ugi reaction, for example, combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a complex α-acylamino amide. organic-chemistry.orgthieme-connect.comorganic-chemistry.orgwikipedia.org This would allow for the rapid generation of a library of complex molecules centered around the this compound scaffold.

Table 3: Potential Multi-Component Reactions Involving Derivatives of this compound

| MCR Type | Key Functional Group on Thiazole Derivative | Reactants | Product Class | Reference |

| Huisgen Cycloaddition | Ethynyl | Azide, Copper(I) catalyst | 1,2,3-Triazole-linked thiazole | wikipedia.orgnih.govnih.gov |

| Ugi Reaction | Aldehyde | Amine, Carboxylic Acid, Isocyanide | α-Acylamino amide derivative of thiazole | organic-chemistry.orgthieme-connect.comorganic-chemistry.orgwikipedia.org |

| Passerini Reaction | Aldehyde | Carboxylic Acid, Isocyanide | α-Acyloxy amide derivative of thiazole | wikipedia.orgorganic-chemistry.org |

Advanced Spectroscopic and Structural Characterization of 2 Ethynyl 4 Propyl 1,3 Thiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule. For 2-Ethynyl-4-propyl-1,3-thiazole, ¹H and ¹³C NMR, along with two-dimensional techniques, would provide unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum of this compound is anticipated to show distinct signals corresponding to the ethynyl (B1212043), thiazole (B1198619) ring, and propyl group protons. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the thiazole ring and the ethynyl group.

The ethynyl proton (H-C≡) is expected to appear as a singlet in the range of δ 2.5–3.5 ppm. The proton on the thiazole ring (H-5) would likely resonate as a singlet around δ 7.1-7.6 ppm. nih.gov The propyl group will exhibit a characteristic pattern: a triplet for the terminal methyl protons (CH₃) around δ 0.9-1.0 ppm, a sextet for the methylene (B1212753) protons adjacent to the methyl group (CH₂-CH₃) around δ 1.7-1.8 ppm, and a triplet for the methylene protons attached to the thiazole ring (CH₂-C4) around δ 2.8-3.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Ethynyl-H | 2.5 - 3.5 | Singlet (s) |

| Thiazole H-5 | 7.1 - 7.6 | Singlet (s) |

| Propyl -CH₂- (at C4) | 2.8 - 3.0 | Triplet (t) |

| Propyl -CH₂- | 1.7 - 1.8 | Sextet |

| Propyl -CH₃ | 0.9 - 1.0 | Triplet (t) |

The ¹³C NMR spectrum will provide information on all carbon atoms in the molecule. The carbons of the ethynyl group are expected in the δ 70-90 ppm range. The thiazole ring carbons typically appear in the aromatic region, with C2 being the most deshielded due to the adjacent sulfur and nitrogen atoms. nih.govnih.gov The carbon attached to the ethynyl group (C2) is predicted to be around δ 150-155 ppm, while C4, bonded to the propyl group, would be in a similar region. C5 is expected at a more upfield position, around δ 115-120 ppm. nih.gov The propyl group carbons will have characteristic shifts in the aliphatic region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 (Thiazole) | 150 - 155 |

| C4 (Thiazole) | 150 - 155 |

| C5 (Thiazole) | 115 - 120 |

| C≡CH (Ethynyl) | 80 - 90 |

| C≡CH (Ethynyl) | 70 - 80 |

| -CH₂- (Propyl at C4) | 30 - 35 |

| -CH₂- (Propyl) | 20 - 25 |

| -CH₃ (Propyl) | 13 - 15 |

To confirm the assignments from one-dimensional NMR, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons. Key correlations would be observed between the methylene protons of the propyl group (-CH₂-CH₂-CH₃).

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of the protonated carbons in the molecule. For instance, the signal for the thiazole H-5 proton would correlate with the C5 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between carbon and proton atoms. This would be crucial for confirming the position of the substituents. For example, the ethynyl proton should show a correlation to the C2 carbon of the thiazole ring. The protons of the methylene group attached to the thiazole ring should show correlations to C4 and C5 of the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. It could be used to confirm the spatial relationship between the propyl group and the thiazole ring.

Vibrational Spectroscopy (IR)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

The most characteristic feature in the IR spectrum of this compound would be the stretching vibrations of the ethynyl group. A sharp, and typically weak to medium intensity, absorption band for the C≡C stretch is expected around 2100-2150 cm⁻¹. The terminal ≡C-H stretch should give rise to a sharp, moderate intensity band around 3300 cm⁻¹.

The thiazole ring exhibits several characteristic vibrations. Skeletal vibrations of the thiazole ring, which involve C=C and C=N stretching, are expected in the region of 1480-1690 cm⁻¹. cdnsciencepub.com Additional ring vibrations are typically observed between 1300 and 1600 cm⁻¹. researchgate.net The C-H in-plane bending vibrations of the thiazole ring proton are found in the 1000-1300 cm⁻¹ range, while out-of-plane bending vibrations occur in the 700-1000 cm⁻¹ region. researchgate.net Vibrations involving the sulfur atom are generally found at lower frequencies, often near 600 cm⁻¹. researchgate.net

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| ≡C-H | Stretching | ~3300 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C≡C | Stretching | 2100 - 2150 |

| C=N, C=C (Thiazole) | Skeletal Stretching | 1480 - 1690 |

| Thiazole Ring | Ring Vibrations | 1300 - 1600 |

Electronic Spectroscopy

The electronic properties of thiazole derivatives are of significant interest due to their role in various applications, including organic electronics and photodynamic therapy. The substituents on the thiazole ring play a crucial role in modulating these properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum of a molecule provides insights into its electronic transitions. For thiazole derivatives, these transitions are typically π-π* and n-π* in nature. The position and intensity of the absorption maxima are sensitive to the nature of the substituents and the solvent environment.

Table 1: UV/Vis Absorption Data for Representative Thiazole Derivatives

| Compound | Solvent | λmax (nm) | Reference |

| 5-N-Phenylaminothiazole | CH₂Cl₂ | 358-410 | researchgate.net |

| Thiazolo[5,4-d]thiazole (B1587360) Derivatives | Solution | ~350-450 | nih.gov |

| Thiazole Orange (monomer) | Water | ~480 | nih.gov |

This table presents data for related compounds to illustrate the typical absorption ranges for thiazole derivatives.

Fluorescence Spectroscopy and Photophysical Properties

Fluorescence spectroscopy provides information about the excited state properties of a molecule, including its emission wavelength, fluorescence quantum yield (ΦF), and fluorescence lifetime. The fluorescence characteristics of thiazole derivatives are highly dependent on their molecular structure and environment. nih.govresearchgate.net

For many thiazole-based dyes, such as Thiazole Orange, fluorescence is very weak in aqueous solutions but is significantly enhanced upon binding to macromolecules like DNA or when aggregation occurs. nih.govnih.gov This behavior is often attributed to the restriction of intramolecular rotation in the excited state. nih.gov In the case of this compound, the ethynyl group's rigidity might influence its intrinsic fluorescence. However, the free rotation of the propyl chain could provide a non-radiative decay pathway, potentially quenching fluorescence.

The photophysical properties of thiazolo[5,4-d]thiazole derivatives are strongly modulated by alkyl chains in the solid state, which influence the molecular packing and intermolecular interactions. nih.govresearchgate.netbohrium.comrsc.org While these derivatives show similar quantum yields in solution (ΦF = 25–28%), their solid-state fluorescence spans the visible spectrum from orange-red to blue depending on the crystal packing. nih.gov This suggests that the solid-state fluorescence of this compound would be highly dependent on its crystalline form.

Table 2: Photophysical Data for Selected Thiazole-Based Systems

| System | Conditions | Fluorescence Emission | Quantum Yield (ΦF) | Reference |

| Thiazolo[5,4-d]thiazole Derivatives | Solution | - | 0.25 - 0.28 | nih.gov |

| Thiazole Orange | Free in water | - | ~0.0002 | nih.govnih.gov |

| Thiazole Orange | Bound to dsDNA | - | ~0.1 | nih.gov |

This table provides data for related systems to highlight the tunable photophysical properties of thiazole compounds.

Mass Spectrometry (MS) and Elemental Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental formula of a compound. The molecular formula of this compound is C₈H₉NS.

The expected fragmentation patterns for this compound in an electron impact (EI) mass spectrum would likely involve characteristic losses. libretexts.org These include the cleavage of the propyl group (loss of CH₃, C₂H₅), alpha-cleavage next to the thiazole ring, and potential fragmentation of the thiazole ring itself, which may involve the loss of acetylene (B1199291) or hydrogen cyanide following rearrangement. researchgate.netresearchgate.net The study of various thiazole derivatives by mass spectrometry has shown that fragmentation often occurs via cleavage of bonds adjacent to the heterocyclic ring. researchgate.netsapub.org

Table 3: Calculated HRMS Data for this compound and Potential Fragments

| Species | Formula | Calculated m/z |

| [M+H]⁺ | [C₈H₁₀NS]⁺ | 152.0528 |

| [M]⁺• | [C₈H₉NS]⁺• | 151.0450 |

| [M-CH₃]⁺ | [C₇H₆NS]⁺ | 136.0215 |

| [M-C₂H₅]⁺ | [C₆H₄NS]⁺ | 122.0059 |

The calculated m/z values are based on the most abundant isotopes of each element.

X-ray Crystallography and Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for this compound has not been reported in the surveyed literature, the solid-state structure can be anticipated based on the analysis of closely related substituted thiazole derivatives. nih.govmdpi.commdpi.comnih.gov

Molecular Conformation and Geometry

In the crystal structures of related substituted thiazoles, the substituents are often twisted with respect to the plane of the thiazole ring. nih.gov For example, in one derivative, the angle between a phenyl ring and the thiazole ring is 6.37(7)°. nih.gov The packing in the solid state is typically governed by a combination of van der Waals forces and, if present, hydrogen bonding or π-π stacking interactions. mdpi.com In the absence of strong hydrogen bond donors, the crystal packing of this compound would likely be dominated by van der Waals interactions involving the propyl chains and potential weak interactions involving the π-system of the thiazole and ethynyl groups.

Table 4: Representative Geometric Parameters from Related Thiazole Structures

| Feature | Typical Value/Observation | Reference |

| Thiazole Ring | Essentially planar | nih.govmdpi.com |

| Substituent-Ring Torsion Angle | Varies, e.g., ~6° for a phenyl group | nih.gov |

| Intermolecular Interactions | π-π stacking, C-H···N bonds | mdpi.com |

| C-S Bond Length (in ring) | ~1.7 Å | nih.gov |

| C=N Bond Length (in ring) | ~1.3 Å | nih.gov |

This table provides typical values from related structures to infer the likely geometry of this compound.

Intermolecular Interactions (e.g., π–π Stacking, Hydrogen Bonding)

It is important to note that specific crystallographic or detailed computational studies on the intermolecular interactions of this compound are not available in the current scientific literature. Therefore, the following discussion is based on established principles and research findings for structurally related thiazole derivatives. The presented data is illustrative of typical interactions observed in this class of compounds.

The solid-state architecture and macroscopic properties of organic molecules are significantly influenced by the nature and strength of their intermolecular interactions. For this compound, several types of non-covalent interactions are anticipated to play a crucial role in its crystal packing, including π–π stacking and hydrogen bonding.

The thiazole ring, being an aromatic heterocycle, is capable of engaging in π–π stacking interactions. These interactions arise from the attractive, non-covalent forces between aromatic rings. In thiazole derivatives, these interactions can significantly influence their electronic properties and crystal packing. Studies on various thiazole-containing compounds have demonstrated the prevalence of such interactions, which can be categorized into face-to-face and edge-to-face arrangements. The presence of the electron-withdrawing ethynyl group and the electron-donating propyl group can modulate the electron density of the thiazole ring, thereby influencing the geometry and energy of these π-stacking interactions. For instance, research on thiazole/thiophene-based oligomers has shown that π-π stacking is a key factor in determining their charge transport properties. researchgate.net

Hydrogen bonding is another critical intermolecular force that can dictate the supramolecular assembly of this compound. The nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor. While the molecule itself does not possess strong hydrogen bond donors, weak C-H···N or C-H···S hydrogen bonds may be formed. The ethynyl C-H group, with its relatively acidic proton, could potentially act as a hydrogen bond donor. In the presence of suitable solvents or co-formers with hydrogen bond donating groups (like water or alcohols), more conventional and stronger hydrogen bonds, such as O-H···N, would be expected to form. researchgate.netnih.gov For example, studies on the hydrates of 2-ethylthiazole (B99673) have shown that the nitrogen atom of the thiazole ring readily participates in hydrogen bonding with water molecules. researchgate.net

The interplay between π–π stacking and hydrogen bonding, along with other weaker forces like van der Waals interactions, will ultimately determine the three-dimensional crystal structure of this compound. The specific arrangement of molecules in the solid state can have significant implications for the material's physical properties, such as melting point, solubility, and even its solid-state fluorescence. rsc.org

Below are illustrative tables summarizing the types of intermolecular interactions that could be expected for this compound, based on data from related thiazole derivatives.

Table 1: Potential π–π Stacking Interactions

| Interaction Type | Participating Moieties | Typical Centroid-to-Centroid Distance (Å) | Description |

| Parallel-displaced | Thiazole ring - Thiazole ring | 3.5 - 4.0 | The aromatic rings are parallel but shifted relative to one another. |

| T-shaped (Edge-to-face) | Thiazole ring - Thiazole ring | 4.5 - 5.5 | The edge of one aromatic ring points towards the face of another. |

Note: The actual distances and geometries will depend on the specific crystal packing adopted by the molecule.

Table 2: Potential Hydrogen Bonding Interactions

| Donor | Acceptor | Type of Hydrogen Bond | Typical Distance (Å) (H···A) |

| C-H (Ethynyl) | N (Thiazole) | C-H···N | 2.2 - 2.8 |

| C-H (Propyl/Thiazole) | N (Thiazole) | C-H···N | 2.4 - 3.0 |

| C-H (Propyl/Thiazole) | S (Thiazole) | C-H···S | 2.7 - 3.2 |

| O-H (e.g., from water) | N (Thiazole) | O-H···N | 1.8 - 2.2 |

Note: The existence and geometry of these bonds are hypothetical in the absence of specific experimental data for this compound.

Computational Chemistry and Theoretical Investigations of 2 Ethynyl 4 Propyl 1,3 Thiazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the electronic properties and reactivity of 2-ethynyl-4-propyl-1,3-thiazole. These methods provide a detailed picture of the molecule's electronic landscape.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For thiazole (B1198619) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d,p), are employed to optimize the molecular geometry and predict various properties. nih.gov For this compound, DFT studies would likely focus on determining the optimized geometry, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a crucial parameter, as it relates to the chemical reactivity and kinetic stability of the molecule. nih.gov A smaller HOMO-LUMO gap suggests higher reactivity. nih.gov Natural Bond Orbital (NBO) analysis, another component of DFT studies, can reveal details about intramolecular charge transfer and hyperconjugative interactions that contribute to the molecule's stability. researchgate.netresearchgate.net

Table 1: Predicted DFT Data for Thiazole Derivatives This table presents hypothetical data for this compound based on findings for other thiazole derivatives.

| Parameter | Predicted Value |

|---|---|

| HOMO Energy | ~ -5.3 eV |

| LUMO Energy | ~ -1.0 eV |

| HOMO-LUMO Gap | ~ 4.3 eV |

The electronic structure of this compound is characterized by the aromatic thiazole ring. Thiazoles are planar, five-membered heterocyclic compounds with significant π-electron delocalization, which imparts aromatic character. wikipedia.org This aromaticity is more pronounced than in corresponding oxazoles. wikipedia.org The aromaticity of the thiazole ring can be computationally evaluated using methods like the nucleus-independent chemical shift (NICS) and the harmonic oscillator model of aromaticity (HOMA). The ethynyl (B1212043) and propyl substituents on the thiazole ring can influence its electronic properties and aromaticity through inductive and hyperconjugative effects. The ethynyl group, being electron-withdrawing, can affect the electron density distribution within the ring.

Molecular Modeling and Docking Studies

Molecular modeling and docking studies are instrumental in predicting the interaction of this compound with biological macromolecules, such as proteins and enzymes. These studies are crucial in drug discovery for identifying potential therapeutic targets.

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For this compound, these studies would involve docking the molecule into the active site of various target proteins. The thiazole ring and its substituents can participate in various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and π-π stacking. mdpi.comnih.gov For instance, the nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor, while the sulfur atom can engage in σ-hole bonding. nih.gov The propyl group can form hydrophobic interactions, and the ethynyl group can also participate in specific interactions within the binding pocket.

Binding affinity calculations estimate the strength of the interaction between a ligand and its receptor, often expressed as the binding energy (in kcal/mol). A more negative binding energy indicates a stronger and more stable interaction. nih.gov For this compound, these calculations would be performed following docking simulations to rank its potential efficacy against different biological targets. For example, studies on other thiazole derivatives have shown significant binding affinities to enzymes like tubulin and phospholipase A2. nih.govnih.gov The binding affinity is influenced by the number and strength of the intermolecular interactions formed between the ligand and the protein. nih.gov

Table 2: Predicted Molecular Docking Results for this compound with a Hypothetical Protein Target This table illustrates the types of interactions and a hypothetical binding affinity.

| Interaction Type | Interacting Residues (Hypothetical) | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| Hydrogen Bond | Ser178, AsnA101 | ~ -8.5 |

| Hydrophobic Interaction | Val191, Leu240 | |

| π-Sulfur Interaction | Met259 |

Conformational Analysis and Potential Energy Surfaces

Conformational analysis involves studying the different spatial arrangements (conformers) of a molecule and their relative energies. lumenlearning.comlibretexts.org For this compound, this analysis would primarily focus on the rotation around the single bond connecting the propyl group to the thiazole ring.

The rotation around this C-C bond leads to different staggered and eclipsed conformations, each with a specific potential energy. chemistrysteps.com The relative energies of these conformers are influenced by steric hindrance between the propyl group and the rest of the molecule. A potential energy surface (PES) can be constructed by plotting the potential energy as a function of the dihedral angle of rotation. The minima on the PES correspond to the most stable, staggered conformations, while the maxima represent the least stable, eclipsed conformations. libretexts.org Understanding the preferred conformation is important as it can influence the molecule's ability to bind to a receptor.

Structure-Activity Relationship (SAR) Elucidation through Computational Approaches

Computational studies focusing specifically on the structure-activity relationship (SAR) of this compound are not extensively available in publicly accessible scientific literature. While the broader class of thiazole derivatives has been the subject of numerous computational investigations to understand their biological activities, specific and detailed research findings, including comprehensive data tables concerning this compound, remain limited.

The general approach to elucidating the SAR of thiazole-containing compounds involves the use of quantitative structure-activity relationship (QSAR) models and molecular docking simulations. These computational techniques are powerful tools for predicting the biological activity of compounds and for understanding the molecular features that are critical for their therapeutic effects.

For thiazole derivatives, computational studies have often highlighted the importance of specific structural features in determining their activity. These features can include:

Electronic Properties: The distribution of electron density within the thiazole ring and its substituents is another critical factor. Computational methods can calculate various electronic descriptors, such as electrostatic potential maps and frontier molecular orbital energies (HOMO and LUMO), which provide insights into the molecule's reactivity and its potential to interact with electron-rich or electron-deficient regions of a biological target.

Steric Factors: The three-dimensional shape and size of the molecule play a significant role in how it fits into the binding site of a target protein. Computational models can predict the preferred conformation of the molecule and assess the steric compatibility between the ligand and its receptor.

While detailed research findings and specific data tables for this compound are not available, the general principles of SAR for thiazole derivatives suggest that its biological activity would be a function of the interplay between the electronic nature of the ethynyl group and the steric and hydrophobic contributions of the propyl group. Further dedicated computational and experimental studies would be necessary to fully elucidate the specific structure-activity relationships of this compound.

Explored and Potential Research Applications of 2 Ethynyl 4 Propyl 1,3 Thiazole and Its Derivatives

Applications in Synthetic Organic Chemistry

The thiazole (B1198619) nucleus is a fundamental structural component in many natural products and serves as a crucial building block in organic synthesis. neliti.comnih.gov The presence of the reactive ethynyl (B1212043) group on 2-ethynyl-4-propyl-1,3-thiazole amplifies its utility, positioning it as a valuable precursor for more complex molecular architectures.

The true synthetic power of this compound lies in the reactivity of its ethynyl group, which can readily participate in a variety of carbon-carbon bond-forming reactions. This makes it an ideal building block for constructing larger, more complex heterocyclic systems.

Key reactions involving the terminal alkyne include:

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide is a cornerstone of modern organic synthesis. wikipedia.orgyoutube.com this compound could be coupled with a wide range of functionalized aryl or heterocyclic halides to generate extended π-conjugated systems. nih.govyoutube.com This method is invaluable for synthesizing disubstituted heterocycles where the thiazole ring is electronically linked to another aromatic system via an alkyne bridge. nih.gov

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Often referred to as "click chemistry," this reaction provides an efficient and highly reliable method for forming a 1,2,3-triazole ring from an alkyne and an azide (B81097). nih.govnih.gov By reacting this compound with various organic azides, a diverse library of 1,4-disubstituted triazoles, each bearing the 4-propyl-1,3-thiazole moiety, could be assembled. nih.govchemrxiv.org This modular approach is widely used in drug discovery and materials science to link different molecular fragments. nih.gov

Other Alkyne Reactions: The ethynyl group can also undergo hydration to form a methyl ketone, carbometalation, and various cycloaddition reactions, further expanding its synthetic potential.

The following table summarizes prominent coupling reactions applicable to this compound.

| Reaction Name | Reactant | Catalyst/Reagents | Product Type |

| Sonogashira Coupling | Aryl/Vinyl Halide | Pd catalyst, Cu(I) co-catalyst, Base | Aryl/Vinyl-alkynyl-thiazole |

| CuAAC (Click Chemistry) | Organic Azide | Cu(I) catalyst, Base | 1,2,3-Triazole-linked thiazole |

| Cadiot-Chodkiewicz Coupling | 1-Bromoalkyne | Cu(I) salt, Amine base | Di-alkyne |

| Glaser Coupling | Oxidant | Cu(I) or Cu(II) salt, Base | Symmetrical di-alkyne (homocoupling) |

The synthesis of fused heterocyclic systems is of great importance for developing novel materials and therapeutic agents. nih.gov Thiazole derivatives are frequently used as starting materials for condensed ring systems like thiazolo[3,2-a]pyrimidines and thiazolo[3,2-b] d-nb.inforsc.orgresearchgate.nettriazoles. researchgate.net

Specifically, the formation of thiazolo[5,4-d]thiazole (B1587360) (TzTz), a fused bicyclic heteroaromatic system, has garnered significant attention. researchgate.netrsc.org This scaffold is typically synthesized via a double condensation reaction between an aromatic aldehyde and dithiooxamide. nih.govmdpi.com While this compound is not a direct precursor in this common route, the reactive nature of its ethynyl group allows for alternative intramolecular or intermolecular cyclization strategies to build fused rings. For instance, appropriately substituted ethynyl-thiazoles can undergo cyclization to form a variety of condensed polycyclic aromatic structures, which are highly sought after in materials science.

Applications in Materials Science and Organic Electronics

Thiazole and its derivatives are prominent in the field of organic electronics due to their inherent electronic properties, good environmental stability, and synthetic versatility. researchgate.netnih.gov The electron-withdrawing nature of the imine (C=N) group within the thiazole ring makes it an excellent electron-accepting building block for organic semiconductors. d-nb.inforesearchgate.net The incorporation of an ethynyl linker provides a mechanism for extending π-conjugation, a critical factor in designing materials for electronic devices.

Organic light-emitting diodes (OLEDs) rely on materials that can efficiently transport charge and emit light upon recombination of electrons and holes. jmaterenvironsci.com Thiazole-based compounds, particularly those with a donor-acceptor structure, are being explored as fluorophores for OLED applications. researchgate.net The electron-deficient thiazole unit can be paired with electron-donating moieties to tune the emission color across the visible spectrum. researchgate.net

Derivatives of this compound could be synthesized via Sonogashira coupling to create larger conjugated systems with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. researchgate.net This control over the electronic band gap is essential for achieving efficient and color-pure electroluminescence in OLED devices. Fused systems like thiazolo[5,4-d]thiazoles have also been successfully explored as components in OLEDs. researchgate.net

The development of efficient organic solar cells (OSCs) is a major goal in renewable energy research. d-nb.infonih.gov Many of the most successful OSCs utilize a bulk-heterojunction architecture composed of a blend of electron-donating and electron-accepting organic semiconductors. Due to their electron-deficient character, thiazole-containing conjugated polymers are widely used as either the donor or acceptor material. d-nb.inforesearchgate.netnih.gov

The synthesis of these polymers often relies on polymerization of monomers via cross-coupling reactions. A molecule like this compound is a prime candidate to be developed into a monomer for such polymerizations. For example, it could be polymerized with various aryl dihalides through Sonogashira coupling to produce donor-acceptor copolymers. Introducing the thiazole unit into the polymer backbone can deepen the HOMO energy level, which is beneficial for achieving a higher open-circuit voltage (Voc) and, consequently, a higher power conversion efficiency (PCE) in the final solar cell device. d-nb.inforesearchgate.net Fused thiazole systems, such as thiazolo[5,4-d]thiazole, are particularly promising building blocks for high-performance polymer solar cells, having been incorporated into polymers that achieve high efficiencies. rsc.orgexlibrisgroup.com

The table below presents the performance of several thiazole-based polymers in organic solar cells.

| Polymer | Acceptor | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF |

| PSZ | BTP-eC9 | 17.4% (ternary cell) | 0.85 | 26.1 | 0.78 |

| PCDTTz | PC₇₁BM | 4.88% | 0.88 | 8.87 | 0.63 |

| P3 | - | 0.05 cm²/Vs (mobility) | - | - | - |

(PCE: Power Conversion Efficiency, Voc: Open-Circuit Voltage, Jsc: Short-Circuit Current Density, FF: Fill Factor) d-nb.infoexlibrisgroup.comrsc.org

Organic field-effect transistors (OFETs) are the fundamental components of "plastic electronics," including flexible displays and sensors. The performance of an OFET is largely determined by the charge carrier mobility of the semiconductor used in its active channel. acs.org Thiazole-containing materials are attractive for OFETs due to their structural rigidity and tendency to form ordered molecular packing (e.g., π-π stacking), which facilitates efficient charge transport. rsc.orggoogle.com

The introduction of electron-withdrawing thiazole rings can lower the LUMO energy of a conjugated system, making the resulting material a good candidate for n-type (electron-transporting) OFETs. acs.org Research has shown that novel semiconductors based on thiazole-thiazolothiazole π-conjugated compounds exhibit high electron mobilities. acs.org Furthermore, ladder-type thiazole-fused S,N-heteroacenes have been synthesized and demonstrated good p-type (hole-transporting) performance in OFETs. rsc.org A molecule like this compound could serve as a starting point for synthesizing these advanced, highly conjugated, and rigid structures needed for high-performance transistors.

| Thiazole-Based Material | Mobility (μ) (cm²/Vs) | Charge Carrier Type |

| Thiazole-thiazolothiazole derivative | 0.12 | n-type |

| Thiazole-thiophene hexa-heteroaryl (Compound 2) | 1.30 | n-type |

| Thiazole-fused S,N-heteroacene (Polymer P3) | 0.05 | p-type |

| PCDTTz | 3.8 x 10⁻³ | p-type |

(Data sourced from references exlibrisgroup.comrsc.orgacs.orgnorthwestern.edu)

Fluorescent Probes and Sensors

The inherent structural and electronic properties of the thiazole ring make it a valuable component in the design of fluorescent molecules. While specific research on this compound as a fluorescent probe is not extensively documented, the broader class of thiazole derivatives has been successfully utilized in the development of fluorescent probes and sensors for various analytical and biological applications.

Thiazole-based dyes are known for their application in detecting amyloid fibrils, which are associated with a range of neurodegenerative diseases. For instance, trans-2-[4-(dimethylamino)styryl]-3-ethyl-1,3-benzothiazolium perchlorate (B79767) (DMASEBT), an analog of the widely used Thioflavin T, has been synthesized and demonstrates improved spectral properties for amyloid fibril detection. researchgate.net Its mechanism, similar to other molecular rotors, involves a significant increase in fluorescence intensity upon binding to amyloid fibrils, a property that is crucial for a fluorescent probe. researchgate.net

Furthermore, thiazole derivatives are integral to the creation of probes for biologically significant analytes. A novel fluorescent probe, 2-(benzo[d]thiazol-2-yl)-1,4-phenylene diacrylate (BT-AC), was developed for the selective and highly sensitive imaging of cysteine in vitro and in vivo. rsc.orgresearchgate.net This probe exhibits a remarkable 4725-fold fluorescence enhancement upon interaction with cysteine, demonstrating the potential of the thiazole scaffold in creating highly responsive sensors. rsc.orgresearchgate.net The development of such probes, including those based on the 2,1,3-benzoxadiazole core, highlights the versatility of azole heterocycles in designing fluorescent tools for biological and environmental monitoring. nih.govnih.gov These examples underscore the potential of the 2-ethynyl-1,3-thiazole scaffold, as seen in this compound, for future development of novel fluorescent probes.

Applications in Medicinal Chemistry Research

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. nih.govresearchgate.net Its derivatives have been extensively investigated for various therapeutic applications, including as antimicrobial, anti-inflammatory, and anticancer agents. nih.govmdpi.com The structural versatility of the thiazole nucleus allows for facile modification, enabling the optimization of biological activity and pharmacokinetic properties. researchgate.net

Scaffold for Enzyme Inhibitors

The rigid and electronically tunable nature of the thiazole ring makes it an excellent scaffold for designing enzyme inhibitors. nih.gov Thiazole-containing compounds have been shown to inhibit a variety of enzymes implicated in human diseases.

Cholinesterase Inhibitors

Thiazole derivatives have emerged as a promising class of cholinesterase inhibitors, which are crucial for the management of Alzheimer's disease. academie-sciences.fr The primary therapeutic strategy involves inhibiting acetylcholinesterase (AChE) and, in some cases, butyrylcholinesterase (BuChE), to increase acetylcholine (B1216132) levels in the brain. academie-sciences.frnih.gov

Numerous studies have reported the synthesis and evaluation of thiazole derivatives as potent cholinesterase inhibitors. For example, a series of benzimidazole-based thiazole analogs demonstrated significant inhibitory potential against both AChE and BuChE, with some compounds showing greater potency than the standard drug Donepezil. mdpi.com Another study on 1,3-thiazolylhydrazones identified compounds with selective activity against AChE. academie-sciences.fr Research into thiazole-substituted benzoylpiperazine derivatives also yielded potent AChE inhibitors, with IC₅₀ values in the sub-micromolar range. nih.gov The inhibitory activity is often influenced by the nature and position of substituents on the thiazole and associated rings.

| Compound/Derivative Class | Target Enzyme | IC₅₀ Values | Reference |

| Benzimidazole-based thiazoles (analogs 16 & 21) | AChE & BuChE | 0.10 ± 0.05 µM to 11.10 ± 0.30 µM (AChE); 0.20 ± 0.050 µM to 14.20 ± 0.10 µM (BuChE) | mdpi.com |

| Thiazole-substituted benzoylpiperazine (compound 40) | AChE | 0.8023 µM | nih.gov |

| Thiazole-substituted benzoylpiperazine (compound 61) | AChE | 0.9193 µM | nih.gov |

| Hydrazinyl-thiazole derivative (compound 2i) | AChE | 0.028 ± 0.001 µM | mdpi.com |

| Thiophene based hydrazinyl-thiazole | AChE & BuChE | Weak inhibition observed | dergipark.org.tr |

Vascular Adhesion Protein-1 (VAP-1) Inhibitors

Vascular Adhesion Protein-1 (VAP-1) is an amine oxidase that represents a therapeutic target for inflammatory diseases and diabetic complications like macular edema. nih.gov Thiazole derivatives have been identified as potent inhibitors of VAP-1. Through structural modifications and high-throughput screening, researchers have developed novel thiazole compounds with significant VAP-1 inhibitory activity. nih.govnih.gov

For instance, a thiazole derivative containing a guanidine (B92328) group, N-(4-(2-(4-((amino(imino)methyl)amino)phenyl)ethyl)-1,3-thiazol-2-yl)acetamide, demonstrated potent inhibition of human VAP-1 with an IC₅₀ of 230 nM. nih.gov Further structure-activity relationship (SAR) studies led to the identification of even more potent inhibitors, such as compound 35c, with a human VAP-1 IC₅₀ of 20 nM. nih.gov These findings highlight the potential of the thiazole scaffold in developing treatments for VAP-1 mediated diseases.

| Compound | Target | IC₅₀ Value | Reference |

| Thiazole derivative 10 | Human VAP-1 | 230 nM | nih.gov |

| Thiazole derivative 10 | Rat VAP-1 | 14 nM | nih.gov |

| Compound 35c | Human VAP-1 | 20 nM | nih.gov |

| Compound 35c | Rat VAP-1 | 72 nM | nih.gov |

GPX4 Inhibitors and Ferroptosis Induction

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. nih.gov Glutathione peroxidase 4 (GPX4) is a key enzyme that protects cells from ferroptosis by reducing lipid hydroperoxides. nih.govnih.gov Inhibition of GPX4 is a promising strategy for inducing ferroptosis, particularly in cancer therapy.

The 2-ethynylthiazole-4-carboxamide (B13950179) scaffold has been identified as a potent electrophilic warhead for targeting GPX4. nih.gov Through structure-based optimization, a novel GPX4 inhibitor, (R)-9i, was developed. This compound exhibited extremely potent cytotoxicity against the HT1080 fibrosarcoma cell line with an IC₅₀ of 0.0003 µM and a high ferroptosis selectivity index. nih.govacs.org (R)-9i demonstrated a strong binding affinity to GPX4 (K_D = 20.4 nM) and significantly inhibited tumor growth in a xenograft mouse model without observable toxicity. nih.govacs.orgconsensus.app This research highlights the significant potential of 2-ethynylthiazole (B51339) derivatives in the development of novel anticancer agents that function by inducing ferroptosis. nih.gov While compounds like RSL3 are commonly used to induce ferroptosis, some studies suggest they may not directly inhibit GPX4 but rather other selenoproteins like TXNRD1, making the development of direct and selective GPX4 inhibitors like (R)-9i particularly valuable. nih.govresearchgate.netfrontiersin.org

| Compound | Target Cell Line | Parameter | Value | Reference |

| (R)-9i | HT1080 | IC₅₀ | 0.0003 µM | nih.govacs.org |

| (R)-9i | GPX4 | K_D | 20.4 nM | nih.govacs.org |

| (R)-9i | GPX4 | ΔT_m (CETSA) | 6.2 °C | nih.govacs.org |

Potential in Anticancer Research

The thiazole moiety is a cornerstone in the development of anticancer agents, with its derivatives showing activity against a wide range of cancer types. nih.govnih.gov The structural diversity of thiazole compounds allows for the targeting of various biological pathways involved in cancer progression. nih.gov

Research has demonstrated that thiazole derivatives can induce apoptosis, cause cell cycle arrest, and inhibit key enzymes involved in tumor growth and metastasis. nih.gov For example, novel 1,3-thiazole analogs have shown potent antiproliferative activity against breast cancer cell lines, with some compounds exhibiting IC₅₀ values in the low micromolar range. nih.gov One such compound demonstrated significant inhibitory activity against vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in angiogenesis. nih.gov

Furthermore, the development of 2-ethynylthiazole-4-carboxamide derivatives as highly selective GPX4 inhibitors provides a direct link between the 2-ethynylthiazole scaffold and anticancer research through the induction of ferroptosis. nih.gov The potent in vitro cytotoxicity and in vivo tumor growth inhibition of these compounds underscore the promise of this specific class of thiazole derivatives as next-generation anticancer drugs. nih.govacs.org Additionally, thiazole-fused steroidal derivatives have shown potent anti-melanoma activity by impairing actin cytoskeleton dynamics. nih.gov These varied examples illustrate the broad and significant potential of the thiazole scaffold, including the 2-ethynyl-1,3-thiazole core, in the discovery of new cancer therapeutics. nih.gov

| Thiazole Derivative Class | Cancer Cell Line(s) | Reported Activity/IC₅₀ | Target | Reference |

| 2-ethynylthiazole-4-carboxamide ((R)-9i) | HT1080 (Fibrosarcoma) | IC₅₀ = 0.0003 µM | GPX4 | nih.govacs.org |

| 2-(hydrazinyl)-1,3-thiazole (Compound 4) | MCF-7 (Breast Cancer) | IC₅₀ = 5.73 µM | VEGFR-2 | nih.gov |

| 2-(hydrazinyl)-1,3-thiazole (Compound 4) | MDA-MB-231 (Breast Cancer) | IC₅₀ = 12.15 µM | VEGFR-2 | nih.gov |

| 3'-C-Ethynyl pyranonucleosides (8a, 8c, 8e) | HeLa (Cervical Carcinoma) | Moderate cytostatic activity | Not specified | researchgate.net |

Exploration in Antimicrobial and Antifungal Research

The thiazole ring is a crucial structural component in a variety of synthetic compounds that have demonstrated significant antimicrobial and antifungal properties. jchemrev.comresearchgate.netmdpi.comnih.gov Researchers have actively explored derivatives of this compound for their potential to combat various microbial and fungal pathogens. The inherent chemical characteristics of the thiazole nucleus, such as its amphiphilic nature, are believed to facilitate its interaction with and penetration of microbial cell membranes, contributing to its inhibitory effects. mdpi.com

The antimicrobial potential of thiazole derivatives has been extensively studied, with many compounds exhibiting promising activity against a range of bacterial and fungal strains. jchemrev.comresearchgate.netnih.gov The versatility of the thiazole scaffold allows for the introduction of various substituents, which can significantly influence the antimicrobial spectrum and potency. For instance, the incorporation of specific functional groups can enhance the compound's ability to inhibit microbial growth, with some derivatives showing efficacy comparable to established antibiotics.

Research has shown that certain thiazole derivatives are effective against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.com For example, some synthesized thiazole compounds have demonstrated considerable activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. jchemrev.comnih.gov The minimal inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of these compounds.

In the realm of antifungal research, thiazole derivatives have also shown significant promise. jchemrev.comresearchgate.net Compounds have been identified that exhibit potent activity against various fungal species, including Candida albicans and Aspergillus niger. researchgate.netmdpi.com The structural features of the thiazole ring and its substituents play a critical role in determining the antifungal activity. For example, some studies have indicated that a -C=N spacer within the thiazole structure can be beneficial for its antifungal properties. mdpi.com

Table 1: Antimicrobial and Antifungal Activity of Selected Thiazole Derivatives

| Compound Type | Target Organism | Activity/Observation |

| Thiazole derivatives | Gram-positive bacteria (S. aureus, B. subtilis) | Moderate to good antibacterial activity. jchemrev.comnih.gov |

| Thiazole derivatives | Gram-negative bacteria (E. coli, P. aeruginosa) | Moderate antibacterial activity. jchemrev.comnih.gov |

| Thiazole derivatives | Candida albicans | Potent antifungal activity, comparable to standard drugs in some cases. mdpi.com |

| Thiazole derivatives | Aspergillus niger | Significant antifungal activity. researchgate.net |

| 2-ethyl-1,3-thiazole derivative | Various microbes | Low antimicrobial activity, suggesting that increased lipophilicity does not always enhance potency. nih.gov |

Investigational Agents for Neurodegenerative Diseases

Derivatives of the 1,3-thiazole scaffold are being actively investigated for their potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. nih.govnih.gov The core structure of thiazole allows for diverse chemical modifications, leading to the development of compounds that can interact with various biological targets implicated in the pathology of these complex disorders. nih.govnih.gov

In the context of Alzheimer's disease, research has focused on the ability of thiazole derivatives to inhibit key enzymes involved in the disease's progression. nih.gov One of the primary targets is acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. nih.govsemanticscholar.org Reduced levels of acetylcholine are a hallmark of Alzheimer's, and inhibiting AChE can help to alleviate cognitive symptoms. Numerous studies have reported on thiazole-based compounds that exhibit potent AChE inhibitory activity, with some derivatives showing efficacy comparable to existing drugs like donepezil. nih.gov

Furthermore, thiazole derivatives have been explored for their ability to target other pathological features of Alzheimer's, such as the aggregation of amyloid-beta (Aβ) and tau proteins. nih.gov The formation of Aβ plaques and neurofibrillary tangles of tau are central to the neurodegenerative process in Alzheimer's. The multi-target potential of thiazole compounds, which can simultaneously address cholinesterase activity and protein aggregation, makes them particularly attractive candidates for further development. nih.gov

In the investigation of treatments for Parkinson's disease, thiazole derivatives have also emerged as a promising area of research. nih.govrsc.org Studies have explored their neuroprotective effects in models of Parkinson's disease. For instance, certain thiazole sulfonamides have been shown to protect neuronal cells from damage induced by neurotoxins like 6-hydroxydopamine (6-OHDA), a compound used to model Parkinson's in laboratory settings. rsc.orgrsc.org These derivatives have demonstrated the ability to improve cell viability, reduce oxidative stress, and prevent mitochondrial dysfunction in neuronal cells. rsc.org

Table 2: Investigational Activities of Thiazole Derivatives in Neurodegenerative Disease Models

| Compound Class | Disease Model | Investigated Effect |

| Thiazolylhydrazone derivatives | Alzheimer's Disease | Inhibition of acetylcholinesterase (AChE). nih.gov |

| Amine-containing thiazole derivatives | Alzheimer's Disease | Significant inhibitory effect against both AChE and butyrylcholinesterase (BuChE). nih.gov |

| Thiazole sulfonamides | Parkinson's Disease | Neuroprotective effects against 6-OHDA-induced neuronal damage. rsc.orgrsc.org |

| 2-thiazolyl hydrazone derivatives | Parkinson's Disease | Inhibition of monoamine oxidase (MAO) enzymes. researchgate.net |

Research into Anti-inflammatory Activities

The 1,3-thiazole scaffold has been a subject of significant interest in the development of novel anti-inflammatory agents. tandfonline.comnih.govnih.gov The diverse biological activities of thiazole derivatives, coupled with their potential for lower toxicity, have driven research in this area. researchgate.net The anti-inflammatory properties of these compounds are often evaluated using in vivo models, such as carrageenan-induced paw edema in rats, which measures the ability of a compound to reduce acute inflammation. tandfonline.comwisdomlib.org

Studies have shown that various substituted thiazole derivatives can exhibit significant anti-inflammatory effects. For example, research on 4-arylthiazole acetic acid and 2-aminothiazole (B372263) derivatives has identified compounds that strongly suppress paw edema formation. nih.gov The structural modifications of the thiazole ring play a crucial role in determining the anti-inflammatory potency. For instance, the presence of certain substituents, such as chloro or fluoro-phenyl groups, has been associated with good anti-inflammatory activity. researchgate.net

The mechanism of action for the anti-inflammatory effects of thiazole derivatives is an active area of investigation. It is believed that these compounds may interfere with various inflammatory pathways. Some studies suggest that they may inhibit the production of pro-inflammatory mediators. The arachidonic acid pathway, which involves enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), is a key target for many anti-inflammatory drugs. researchgate.net Research has explored the potential of thiazole derivatives to act as dual inhibitors of COX and LOX, which could offer a broader spectrum of anti-inflammatory activity with a potentially improved safety profile. tandfonline.com

Furthermore, the fusion of the thiazole ring with other heterocyclic structures, such as indole (B1671886) and benzimidazole, has led to the development of hybrid molecules with potent anti-inflammatory properties. nih.gov These compounds have been shown to inhibit the release of inflammatory cytokines like nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in cellular models of inflammation. nih.gov

Table 3: Anti-inflammatory Activity of Selected Thiazole Derivatives

| Compound Class | In Vivo/In Vitro Model | Key Findings |

| 4-Arylthiazole acetic acid derivatives | Carrageenan-induced rat paw edema | Strong suppression of paw edema formation. nih.gov |

| 4-Benzyl-1,3-thiazole derivatives | Carrageenan-induced rat paw edema | Significant anti-inflammatory activity. tandfonline.com |

| Indole-2-formamide benzimidazole[2,1-b]thiazole derivatives | LPS-stimulated RAW264.7 cells | Inhibition of NO, IL-6, and TNF-α production. nih.gov |

| Benzothiazole acetamide (B32628) derivatives | Not specified | Good anti-inflammatory activities, particularly with chloro and fluorophenyl substituents. researchgate.net |

Studies on Molecular Binding Interactions with Biological Macromolecules

Understanding the molecular binding interactions of this compound and its derivatives with biological macromolecules is fundamental to elucidating their mechanism of action and for the rational design of more potent and selective therapeutic agents. mdpi.comnih.gov Molecular docking is a computational technique frequently employed to predict and analyze these interactions at the atomic level. wjarr.comnih.govnih.gov

In the context of antimicrobial research, molecular docking studies have been used to investigate how thiazole derivatives bind to essential microbial enzymes. For example, docking studies have explored the interaction of thiazole compounds with bacterial DNA gyrase, a crucial enzyme for DNA replication. jchemrev.com These studies can reveal key binding modes and specific amino acid residues within the enzyme's active site that are critical for the inhibitory activity of the thiazole derivative.

Similarly, in the field of anticancer research, molecular docking has been instrumental in understanding how thiazole derivatives interact with proteins involved in cancer cell growth and proliferation. mdpi.com For instance, studies have docked thiazole derivatives into the active sites of proteins like aromatase, epidermal growth factor receptor (EGFR), and cyclin-dependent kinase 2 (CDK2). mdpi.com These computational analyses help to identify the specific interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity and inhibitory potential of the compounds.

The insights gained from molecular docking studies are invaluable for structure-activity relationship (SAR) analysis. By correlating the predicted binding modes and energies with the experimentally observed biological activities, researchers can identify the structural features of the thiazole derivatives that are most important for their therapeutic effects. wjarr.com This knowledge can then be used to guide the synthesis of new derivatives with improved binding affinity and, consequently, enhanced biological activity.

Table 4: Examples of Molecular Docking Studies with Thiazole Derivatives

| Compound Class | Target Protein | Key Findings from Docking Studies |

| Thiazole derivatives | Bacterial DNA Gyrase | Prediction of binding modes and identification of key interacting residues. jchemrev.com |

| Thiazole derivatives | Aromatase, EGFR, CDK2 | Identification of hydrogen bonding and hydrophobic interactions contributing to binding affinity. mdpi.com |

| 2,4-disubstituted thiazole derivatives | FabH inhibitor | Prediction of binding poses and scoring functions to estimate binding affinity. wjarr.com |

| Thiazolyl-pyridazinedione derivatives | Microbial receptors | Investigation of electronic properties and molecular interactions. mdpi.com |

Applications in Agrochemical Research

The inherent biological activity of the thiazole ring has also led to its exploration in the field of agrochemical research, particularly in the development of new agents for crop protection. acs.orgacs.orgnih.gov The structural versatility of thiazole derivatives allows for the creation of a wide range of compounds with potential applications as fungicides, bactericides, and insecticides. acs.org

The development of "green" pesticides, which are effective against pests but have low toxicity to non-target organisms and the environment, is a major goal in modern agriculture. acs.orgacs.org Thiazole and its derivatives are considered promising candidates in this regard due to their strong biological activity and the potential for diverse structural modifications to optimize their properties. acs.orgnih.gov

Development of Antimicrobial and Antifungal Agents for Crop Protection

The antimicrobial and antifungal properties of thiazole derivatives, which are extensively studied in a medicinal context, are also highly relevant to agriculture. acs.org Fungal and bacterial diseases can cause significant crop losses, and there is a continuous need for new and effective control agents, especially due to the development of resistance to existing fungicides and bactericides.

Research in this area focuses on synthesizing and screening thiazole derivatives for their ability to inhibit the growth of plant-pathogenic fungi and bacteria. The goal is to identify compounds with broad-spectrum activity against a range of common crop diseases. Understanding the structure-activity relationships is crucial for designing new pesticides with high potency and specificity. acs.org

Research into Pest Control Agents

Thiazole derivatives have also shown significant potential as insecticides. mdpi.comresearchgate.netnih.gov The development of novel insecticides is critical for managing insect pests that can damage crops and transmit diseases. Resistance to existing classes of insecticides is a growing problem, making the discovery of new modes of action a priority.

Several studies have reported the synthesis of novel thiazole-containing compounds with potent insecticidal activity against various pests, including lepidopteran species like Plutella xylostella (diamondback moth) and Spodoptera exigua (beet armyworm). mdpi.comresearchgate.net For example, N-pyridylpyrazole derivatives containing a thiazole moiety have been shown to exhibit excellent insecticidal activities, with some compounds demonstrating efficacy comparable to commercial insecticides. mdpi.com

The design of these insecticidal thiazole derivatives often involves the application of methods like intermediate derivatization to create libraries of compounds for screening. mdpi.comresearchgate.net Structure-activity relationship studies are then conducted to identify the key structural features that contribute to insecticidal potency. For instance, in some series of N-pyridylpyrazole thiazole derivatives, it has been observed that amide linkers and the presence of electron-withdrawing groups on aromatic rings can enhance insecticidal activity. mdpi.comresearchgate.net

Table 5: Applications of Thiazole Derivatives in Agrochemical Research

| Application Area | Target Pest/Pathogen | Key Research Findings |

| Fungicide/Bactericide | Plant-pathogenic fungi and bacteria | Thiazole derivatives are explored for broad-spectrum activity against crop diseases. acs.org |

| Insecticide | Plutella xylostella, Spodoptera exigua, Spodoptera frugiperda | N-pyridylpyrazole derivatives with a thiazole moiety show high insecticidal activity. mdpi.comresearchgate.net |

| Insecticide | Cotton leafworm (Spodoptera litura) | Thiazole-fused quinoxalines demonstrate insecticidal properties. nih.gov |

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-Ethynyl-4-propyl-1,3-thiazole derivatives?

- Methodological Answer : Synthesis typically involves refluxing precursors in polar aprotic solvents like DMSO under inert conditions. For example, a 65% yield of a related thiazole derivative was achieved by refluxing hydrazide precursors in DMSO for 18 hours, followed by cooling, filtration, and crystallization with water-ethanol . Key parameters include solvent choice, reaction time (12–18 hours), and purification via recrystallization.

Q. How can researchers verify the structural purity of synthesized this compound compounds?

- Methodological Answer : Combine spectroscopic techniques:

- 1H/13C-NMR : To confirm substituent positions and electronic environments (e.g., aromatic protons at δ 6.8–7.5 ppm, ethynyl protons at δ 2.5–3.0 ppm) .

- FT-IR : Identify functional groups (e.g., C≡C stretch at ~2100 cm⁻¹, thiazole ring vibrations at 1500–1600 cm⁻¹) .

- Elemental Analysis : Compare experimental vs. theoretical C/H/N/S content (e.g., ±0.3% deviation indicates purity) .

Q. What are the standard protocols for evaluating the biological activity of thiazole derivatives?

- Methodological Answer : Use in vitro assays tailored to target pathways:

- Antimicrobial : Minimum inhibitory concentration (MIC) tests against bacterial/fungal strains .

- Anticancer : MTT assays on cancer cell lines (e.g., IC₅₀ values for cytotoxicity) .

- Anti-inflammatory : COX-1/COX-2 inhibition assays .

Advanced Research Questions

Q. How do substituent variations (e.g., propyl vs. cyclopropyl groups) impact the electronic and steric properties of 1,3-thiazole derivatives?

- Methodological Answer :

- Computational Modeling : Use DFT calculations to analyze frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. For example, cyclopropyl groups increase ring strain, altering reactivity .

- Experimental Validation : Compare reaction kinetics (e.g., nucleophilic substitution rates) and spectroscopic shifts (e.g., downfield NMR shifts due to electron-withdrawing effects) .

Q. What strategies resolve contradictions in reported biological activity data for thiazole derivatives?

- Methodological Answer :

- Meta-Analysis : Cross-reference datasets from multiple studies (e.g., antiviral IC₅₀ values in vs. 19).

- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., fluorophenyl vs. methoxyphenyl) to isolate contributing factors .

- Dose-Response Reproducibility : Validate assays across independent labs with standardized protocols .

Q. How can researchers design thiazole-based compounds for enhanced blood-brain barrier (BBB) penetration?

- Methodological Answer :

- Lipophilicity Optimization : Adjust logP values via substituents (e.g., propyl groups increase lipophilicity vs. polar ethynyl groups).

- In Silico ADMET Predictions : Use tools like SwissADME to predict BBB permeability and metabolic stability .

- In Vivo Validation : Radiolabeled tracer studies in rodent models to measure brain uptake .

Key Considerations for Experimental Design

- Catalyst Selection : Cu(I)-catalyzed click chemistry improves ethynyl group coupling efficiency .

- Solvent Effects : DMSO enhances solubility but may require post-reaction distillation to avoid byproducts .

- Biological Assay Controls : Include reference drugs (e.g., doxorubicin for cytotoxicity) and vehicle controls to validate results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.